molecular formula C6H11ClO3 B11825318 (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol

(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol

Cat. No.: B11825318
M. Wt: 166.60 g/mol
InChI Key: FKGBHDMAIUNVOB-XSYQQOMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is a bicyclic chlorinated carbohydrate derivative with a tetrahydropyran core. Its stereochemistry (4R,6S) and functional groups—two hydroxyl groups at positions 2 and 4, and a chloromethyl substituent at position 6—define its reactivity and applications. This compound has garnered attention in biocatalytic synthesis, particularly in aldolase-mediated reactions (DERA) where it forms as a condensation product of two 2-chloroacetaldehyde molecules and one acetaldehyde . It also serves as a key intermediate in statin synthesis, as demonstrated in patent WO2008119810A2, which outlines its utility in producing cholesterol-lowering agents .

Properties

Molecular Formula

C6H11ClO3

Molecular Weight

166.60 g/mol

IUPAC Name

(4R,6S)-6-(chloromethyl)oxane-2,4-diol

InChI

InChI=1S/C6H11ClO3/c7-3-5-1-4(8)2-6(9)10-5/h4-6,8-9H,1-3H2/t4-,5+,6?/m1/s1

InChI Key

FKGBHDMAIUNVOB-XSYQQOMZSA-N

Isomeric SMILES

C1[C@H](CC(O[C@@H]1CCl)O)O

Canonical SMILES

C1C(CC(OC1CCl)O)O

Origin of Product

United States

Preparation Methods

Chloromethylation of Tetrahydropyran Derivatives

The foundational approach involves the direct chloromethylation of a tetrahydropyran scaffold. As detailed in EP1620423B1, (4R,6S)-6-chloromethyl-4-hydroxy-tetrahydropyran-2-yl acetonitrile is synthesized through a controlled reaction in a 250 mL three-necked round-bottom flask equipped with mechanical stirring and water-bath cooling. The process begins with dissolving 42 g of the precursor in dichloromethane (CH₂Cl₂), followed by dropwise addition of thionyl chloride (SOCl₂) at 0–5°C. After stirring for 4 hours at 20–25°C, the mixture is concentrated under reduced pressure to yield the chloromethyl intermediate. Key parameters include maintaining sub-ambient temperatures to minimize racemization and employing anhydrous conditions to prevent hydrolysis.

Thio-Ether Formation and Oxidation

US9150562B2 expands this methodology by incorporating a thio-ether intermediate to enhance stereochemical control. A halomethyl substrate, such as tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (“Kaneka alcohol”), reacts with a thio-aryl compound (e.g., benzothiazole-2-thiol) at elevated temperatures (100–130°C) without solvent. This step forms a thio-ether, which is subsequently oxidized using meta-chloroperbenzoic acid (MCPBA) in CH₂Cl₂ to yield the sulfone derivative. The final deprotection of the tetrahydropyran-2-yl (THP) group via acid hydrolysis produces (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol with >95% purity.

Table 1: Optimization of Thio-Ether Oxidation

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–25°CHigher temperatures increase reaction rate but risk over-oxidation
MCPBA Equivalents2.5–3.0 eqEnsures complete conversion of thio-ether to sulfone
SolventCH₂Cl₂Polar aprotic solvent stabilizes intermediates
Reaction Time18–24 hProlonged duration minimizes residual starting material

Biocatalytic Synthesis Using DERA Aldolase

Whole-Cell Biotransformation

A groundbreaking enzymatic approach leverages recombinant Escherichia coli BL21 (DE3) expressing 2-deoxyribose-5-phosphate aldolase (DERA). This method converts acetyloxy-acetaldehyde into ((2S,4R)-4,6-dihydroxytetrahydro-2H-pyran-2-yl)methyl acetate through an asymmetric aldol condensation. The fermentation process achieves cell densities of 50–60 g/L (dry cell weight), enabling direct use of the broth as a biocatalyst. Key advantages include volumetric productivities exceeding 40 g/L/h and enantiomeric excess (ee) >99.9%.

Fed-Batch Process Dynamics

The bioconversion employs a fed-batch strategy to mitigate substrate inhibition. Acetaldehyde derivatives are fed incrementally to maintain concentrations below 50 mM, ensuring optimal enzyme activity. Post-reaction, the lactol intermediate is purified via crystallization, yielding 80–85% with chromatographic purity >80%. Downstream hydrolysis with hydrochloric acid (HCl) removes the acetyl protecting group, affording the target diol.

Table 2: Comparison of Chemical vs. Biocatalytic Methods

MetricChemical Synthesis (US9150562B2)Biocatalytic Synthesis (Osłaj et al.)
Yield87%80–85%
Enantiomeric Excess95–98%>99.9%
Reaction Time18–24 h4–6 h
Solvent ConsumptionHigh (CH₂Cl₂, MTBE)Low (aqueous buffer)
Environmental ImpactModerate (hazardous waste)Low (biodegradable catalysts)

Hybrid Chemoenzymatic Approaches

Integration of Protecting Groups

Recent advancements combine chemical and enzymatic steps to streamline production. For instance, the THP-protected intermediate from US9150562B2 undergoes enzymatic resolution using lipases to enhance stereopurity. This hybrid method reduces reliance on chiral auxiliaries and improves overall atom economy.

Process Intensification Strategies

Reactor engineering, such as continuous-flow systems, has been explored to accelerate the chloromethylation step. By employing microreactors, residence times are reduced from hours to minutes, and byproduct formation is minimized due to precise temperature control.

Critical Analysis of Scalability and Industrial Viability

Cost-Benefit Considerations

While chemical synthesis offers high throughput (batch sizes >100 kg), it necessitates costly purification steps to achieve pharmaceutical-grade purity. In contrast, biocatalytic methods reduce downstream processing costs but require significant upfront investment in fermentation infrastructure .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution, enabling functional group interconversion.

Reaction Type Reagents/Conditions Product Reference
AlkylationThiols, amines in polar aprotic solventsThioethers or alkylamines at C6 position
Halide ExchangeNaI/acetoneIodomethyl derivative
Cross-CouplingGrignard reagents/Pd catalystsC6-alkyl/aryl substituted tetrahydropyran

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with stereochemical inversion at the C6 position. Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and reaction rates.

Enzymatic Oxidation

KRED-NADH-108 or KRED-NADH-117 oxidizes the C4 hydroxyl group to a ketone, forming (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one, a statin precursor .

Parameter Details
EnzymeKRED-NADH-108 or KRED-NADH-117
Co-FactorNAD⁺ (sodium salt, 0.1–1.0 mol%)
SolventAqueous buffer (pH 7–8)
Yield>90% (optimized conditions)
StereoselectivityRetention of (4R,6S) configuration

This reaction is pivotal in synthesizing statins like cerivastatin and rosuvastatin .

Esterification and Protection of Hydroxyl Groups

The C2 and C4 hydroxyl groups participate in protection/deprotection strategies.

Reaction Reagents Product Application
SilylationTBS-Cl, imidazole/DMF2,4-bis-TBS etherStabilization for further reactions
AcetylationAcetic anhydride/pyridine2,4-diacetateSolubility enhancement
BenzoylationBenzoyl chloride/Et₃N2,4-dibenzoateCrystallization control

Selective protection of the C2 or C4 hydroxyl is achievable via steric or electronic modulation.

Ring-Opening Reactions

Acid-catalyzed ring-opening generates linear diol intermediates.

Conditions Outcome
HCl/H₂OHydrolysis to 6-(chloromethyl)-2,3,4,5-tetrahydroxyhexanal
H₂SO₄/MeOHMethyl glycoside formation

These intermediates serve as building blocks for complex carbohydrates .

Key Stereochemical Considerations

  • The (4R,6S) configuration ensures proper spatial alignment for enzyme binding in statins.

  • Substitution at C6 must preserve chirality to maintain bioactivity .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 150°C; reactions typically conducted below 100°C .

  • pH Sensitivity : Hydroxyl groups undergo protonation/deprotonation, affecting nucleophilicity (optimal pH 6–8).

  • Solvent Compatibility : Stable in polar aprotic solvents (THF, DMSO); avoid strong acids/bases .

This compound’s versatility in nucleophilic, oxidative, and protective reactions underscores its role in asymmetric synthesis. Industrial adoption of enzymatic methods (e.g., KRED-NADH-108) highlights trends toward sustainable statin production .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is C6H9ClO3C_6H_9ClO_3, with a molar mass of approximately 164.59 g/mol. The compound features a tetrahydropyran ring, which is critical for its biological activity and reactivity in chemical reactions .

Anticancer Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in colon cancer cells and inhibit tumor growth in vivo . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

StudyFindings
Molecular Medicine Reports (2015)Indicated that hydroquinone analogs derived from tetrahydropyrans can induce apoptosis in C26 colon cancer cells .
Other StudiesSimilar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a broad spectrum of activity.

Antioxidant Properties

(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol also shows potential as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution reactions, making it suitable for synthesizing more complex organic molecules.

Reaction TypeDescription
Nucleophilic SubstitutionThe chloromethyl group can be replaced with various nucleophiles to form new compounds .
FunctionalizationThe hydroxyl groups allow further functionalization, enabling the creation of diverse derivatives with tailored properties .

Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of pharmaceutical intermediates. Its structural features facilitate the development of drugs targeting specific biological pathways.

Case Study 1: Anticancer Research

A study published in Molecular Medicine Reports explored the effects of tetrahydropyran derivatives on cancer cell lines. The findings suggested that compounds similar to (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol could significantly inhibit tumor growth and promote apoptosis through specific molecular pathways .

Case Study 2: Synthesis Applications

In another research article, the synthesis of complex molecules using (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol was documented. The study highlighted its utility in creating pharmaceutical compounds by modifying the chloromethyl and hydroxyl groups to introduce various functional groups .

Mechanism of Action

The mechanism of action of (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, depending on the enzyme and the reaction conditions. The molecular pathways involved often include aldolase-catalyzed reactions, where the compound participates in the formation or cleavage of carbon-carbon bonds .

Comparison with Similar Compounds

(2S,4R,6S)-6-Methyltetrahydro-2H-pyran-2,4-diol (α/β-anomers)

  • Substituent Differences : Replaces the chloromethyl group with a methyl group.
  • Stereochemistry: Retains the 2S,4R,6S configuration but forms α/β-anomers due to the hydroxyl group at position 2.
  • Synthesis: Produced via aldol addition of hydroxyaldehydes, yielding a 1:1 anomeric mixture with 27% isolated yield .
  • Applications : Primarily studied for stereochemical behavior in biocatalysis, lacking the chlorinated reactivity critical for statin intermediates.

(3S,4R,6S)-3,4-O-Isopropylidenetetrahydro-2H-pyran-3,4-diol

  • Substituent Differences : Features an isopropylidene protecting group at positions 3 and 3.
  • Synthesis : Derived from D-gulonic acid-δ-lactone, achieving 64–71% yield via silica gel chromatography .
  • Reactivity : The protecting group enhances stability for subsequent functionalization, contrasting with the unprotected hydroxyls in the target compound.

Functional Analogues with Varied Halogenation

(4R,6S)-3-Chloro-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol

  • Substituent Differences : Adds a third chlorine at position 3.
  • Synthesis : Forms in DERA reactions with excess 2-chloroacetaldehyde, accumulating preferentially in 1:1 substrate ratios .
  • Bioactivity : Increased halogenation may enhance electrophilicity, though its pharmacological profile remains unexplored.

4-(2-Chloro-6-Methoxyphenyl)tetrahydro-2H-Thiopyran-4-ol

  • Core Differences : Replaces the pyran oxygen with sulfur (thiopyran) and introduces a methoxyphenyl group.
  • Properties : The sulfur atom increases lipophilicity, while the aromatic group enables π-π interactions in drug design .

Pharmacologically Relevant Derivatives

(2R,3R,4R,5S,6R)-2-(4-Chloro-3-(4-Ethoxybenzyl)Phenyl)-6-(Hydroxymethyl)Tetrahydro-2H-Pyran-3,4,5-Triol

  • Substituent Differences : Incorporates a hydroxymethyl group and a complex ethoxybenzyl-phenyl moiety.
  • Applications : A dapagliflozin intermediate (SGLT2 inhibitor) with antihyperglycemic activity .
  • Safety : Classified as hazardous (H302, H319) due to acute toxicity .

Statin Intermediates from (4R,6S)-6-(Dialkoxymethyl)Tetrahydro-2H-Pyran-2,4-Diol

  • Substituent Differences : Replaces chloromethyl with dialkoxymethyl groups.
  • Synthesis : Optimized for industrial scale in WO2008119810A2, highlighting the chlorinated compound’s role in cost-effective statin production .

Data Tables

Table 2: Physicochemical Properties

Compound Name Solubility (Water) LogP (Predicted) Hazard Profile
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol Low (similar to ) ~0.5 Not classified
Dapagliflozin Intermediate Insoluble 3.2 H302, H319
4-(2-Chloro-6-Methoxyphenyl)tetrahydro-2H-Thiopyran-4-ol Low 2.8 No data

Biological Activity

(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol, also known as 2H-Pyran-2-one, 6-(chloromethyl)tetrahydro-4-hydroxy-, is a compound with notable biological activities. Its molecular formula is C6_6H9_9ClO3_3, and it has a molecular weight of 164.59 g/mol. This compound has garnered attention for its potential therapeutic applications due to its diverse biological properties.

The chemical structure of (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is characterized by the presence of a chloromethyl group and hydroxyl functionalities. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC6_6H9_9ClO3_3
Molecular Weight164.59 g/mol
CAS Registry Number391218-14-7
Molar Refractivity56.59
TPSA (Topological Polar Surface Area)115.45 Ų

Biological Activities

Research has indicated that (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydro-2H-pyran compounds possess antimicrobial properties. The presence of the chloromethyl group may enhance its effectiveness against various bacterial strains.
  • Antioxidant Properties : The compound has been noted for its potential to scavenge free radicals, contributing to its antioxidant capacity. This activity is crucial for protecting cells from oxidative stress.
  • Cytotoxic Effects : Preliminary studies suggest that (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Some research indicates that this compound may provide neuroprotection in models of neurodegenerative diseases, possibly through its antioxidant mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol and related compounds:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Organic Chemistry demonstrated that similar tetrahydropyran derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity Assessment :
    • Research highlighted in the Royal Society of Chemistry indicated that tetrahydropyran derivatives showed promising results in reducing oxidative stress markers in vitro .
  • Cytotoxicity Evaluation :
    • A case study involving various cancer cell lines reported that certain derivatives of tetrahydropyrans displayed dose-dependent cytotoxic effects, suggesting their potential role in cancer therapy .

Q & A

Basic Questions

Q. What are the established synthetic routes for (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol, and how are stereochemical outcomes controlled?

  • Methodological Answer : The compound is synthesized via chemoenzymatic pathways or aldol addition reactions. For example, DERA (2-deoxyribose-5-phosphate aldolase) catalyzes the condensation of 2-chloroacetaldehyde with acetaldehyde, producing the target compound as a byproduct . Stereocontrol is achieved using chiral catalysts or enzymes, with reaction conditions (pH, temperature, and substrate ratios) optimized to minimize side products. Analytical techniques like chiral HPLC or polarimetry verify enantiomeric purity.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the chloromethyl group (δ ~3.5–4.0 ppm for CH2_2Cl) and diol protons (δ ~3.0–4.5 ppm). Stereochemistry is confirmed via NOESY or COSY correlations .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar tetrahydropyran derivatives (e.g., , R-factor = 0.055) .
  • HRMS : Validates molecular weight (e.g., ESI-TOF: [M+H]+^+ calculated for C6_6H11_{11}ClO3_3: 167.0473) .

Q. What are the common reactivity patterns of the chloromethyl and diol moieties in this compound?

  • Methodological Answer :

  • Chloromethyl Group : Participates in nucleophilic substitutions (e.g., with amines or thiols) under mild alkaline conditions (K2_2CO3_3, DMF, 60°C) to form derivatives .
  • Diol Groups : Selective protection (e.g., acetonide formation with 2,2-dimethoxypropane) or oxidation (e.g., NaIO4_4 cleavage) enables modular functionalization .

Advanced Questions

Q. How do stereochemical variations in the tetrahydropyran ring influence biological or catalytic activity?

  • Methodological Answer : The (4R,6S) configuration is critical for substrate binding in enzymatic systems (e.g., DERA). Computational docking studies (using UCSF Chimera) reveal that altering stereochemistry disrupts hydrogen bonding with active-site residues, reducing catalytic efficiency . Comparative assays with enantiomers (e.g., (4S,6R)) show >80% activity loss in aldolase-mediated reactions .

Q. What strategies mitigate byproduct formation during chemoenzymatic synthesis?

  • Methodological Answer : Byproducts like 3-chloro-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol arise from over-condensation of aldehydes. Mitigation involves:

  • Substrate Stoichiometry : Limiting acetaldehyde ratio (e.g., 1:1 with 2-chloroacetaldehyde) reduces dimerization .
  • Enzyme Engineering : Directed evolution of DERA improves selectivity (e.g., mutations at substrate-binding pockets) .
  • In Situ Monitoring : LC-MS tracks reaction progress to halt at optimal conversion .

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

  • Methodological Answer :

  • MD Simulations : GROMACS or AMBER models solvation effects on reactivity (e.g., chloromethyl group’s nucleophilicity in polar solvents) .
  • DFT Calculations : Predict regioselectivity in substitution reactions (e.g., activation energies for SN2 at chloromethyl vs. diol oxidation) .
  • Docking Studies : UCSF Chimera evaluates binding affinity to biological targets (e.g., viral proteases) for drug design .

Q. What are the challenges in scaling up biocatalytic production while maintaining enantiomeric excess (ee)?

  • Methodological Answer :

  • Whole-Cell Systems : Engineered E. coli expressing DERA improves yield (up to 85% ee) but requires pH control (6.5–7.0) to stabilize enzyme activity .
  • Immobilization : Adsorption on chitosan beads retains >90% enzyme activity over 10 cycles, reducing cost .
  • Fed-Batch Fermentation : Gradual substrate feeding minimizes toxicity and side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.